Des-AA1,2,4,13-[D-Trp8]SRIF
Description
Des-AA1,2,4,13-[D-Trp8]SRIF is a synthetic analog of somatostatin (SRIF), a 14-amino acid neuropeptide that regulates endocrine and exocrine secretions via interactions with five somatostatin receptor subtypes (SSTR1–5). This analog features deletions at positions 1, 2, 4, and 13, along with a D-tryptophan (D-Trp) substitution at position 7. The D-Trp8 modification enhances conformational stability by shielding lysine residues (e.g., Lys9) and stabilizing a β-hairpin structure critical for receptor binding . While its exact deletion pattern differs from other truncated SRIF analogs, its core pharmacophore (residues 6–11) remains intact, enabling broad SSTR interactions .
Properties
Molecular Formula |
C62H79N13O14S2 |
|---|---|
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
(4R,7R,10S,13R,16S,19S,22S,25R,28S,31S)-31-amino-16-(4-aminobutyl)-28-(2-amino-2-oxoethyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C62H79N13O14S2/c1-34(76)51-60(86)72-46(28-38-20-10-5-11-21-38)59(85)75-52(35(2)77)61(87)73-49(62(88)89)33-91-90-32-41(64)53(79)68-48(30-50(65)78)58(84)70-44(26-36-16-6-3-7-17-36)55(81)69-45(27-37-18-8-4-9-19-37)56(82)71-47(29-39-31-66-42-23-13-12-22-40(39)42)57(83)67-43(54(80)74-51)24-14-15-25-63/h3-13,16-23,31,34-35,41,43-49,51-52,66,76-77H,14-15,24-30,32-33,63-64H2,1-2H3,(H2,65,78)(H,67,83)(H,68,79)(H,69,81)(H,70,84)(H,71,82)(H,72,86)(H,73,87)(H,74,80)(H,75,85)(H,88,89)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,51-,52-/m1/s1 |
InChI Key |
AQDRYTXOCJPYQG-WJYXJFIFSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Des-AA1,2,4,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Des-AA1,2,4,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce disulfide bonds, which are crucial for the stability and activity of the peptide.
Reduction: Reduction reactions can break disulfide bonds, which may be necessary for certain analytical procedures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
Scientific Research Applications
Des-AA1,2,4,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of somatostatin receptors in cellular processes, such as hormone secretion and cell growth.
Medicine: this compound is explored for its potential therapeutic effects in conditions like acromegaly, neuroendocrine tumors, and diabetes.
Mechanism of Action
Des-AA1,2,4,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR2. Upon binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below compares Des-AA1,2,4,13-[D-Trp8]SRIF with key analogs, focusing on receptor affinity (Ki values, nM) and serum stability:
*Inferred from analogs with overlapping structural features.
Key Findings
Receptor Selectivity :
- This compound retains pan-SSTR activity like [D-Trp8]-SRIF but shows 10-fold higher SSTR2 affinity than octreotide . Its deletion pattern may reduce SSTR4 binding compared to full-length SRIF.
- Msa7 or Dfp11 substitutions (e.g., [L-Msa7,D-Trp8]-SRIF) enhance SSTR2 selectivity by stabilizing aromatic clusters (e.g., Phe6-Phe11 interactions) .
Conformational Stability :
- D-Trp8 shields Lys9, reducing proteolytic degradation and improving serum stability (19.7 h vs. SRIF’s 2.75 h) .
- Msa residues (e.g., mesitylalanine at position 7) further stabilize the β-hairpin and increase serum half-life to 41 h .
Structural Limitations :
- Analogs with multiple deletions (e.g., ODT-8) retain pan-SSTR activity but lose selectivity .
- Multiple Msa substitutions (e.g., compounds 7–10) disrupt structural integrity and receptor binding .
Clinical Implications
- SSTR2-Targeted Therapy : [L-Msa7,D-Trp8]-SRIF and [D-Trp8,Dfp11]-SRIF show promise for tumors overexpressing SSTR2 (e.g., neuroendocrine tumors), with higher selectivity and stability than octreotide .
- Pan-SSTR Applications : this compound and ODT-8 may be suited for conditions requiring broad receptor modulation (e.g., acromegaly) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
